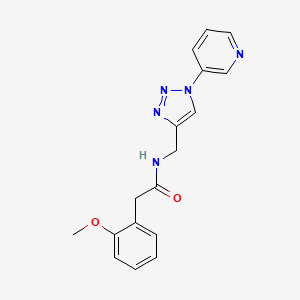

2-(2-methoxyphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Description

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-24-16-7-3-2-5-13(16)9-17(23)19-10-14-12-22(21-20-14)15-6-4-8-18-11-15/h2-8,11-12H,9-10H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYCMHRBSRQIAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)NCC2=CN(N=N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is the use of click chemistry to form the triazole ring. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst. The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the acetamide linkage is formed via amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Analyse Des Réactions Chimiques

Key Reaction Conditions:

| Component | Reagent/Condition | Role |

|---|---|---|

| Azide | Sodium azide, DMF, 0–5°C | Azide generation |

| Alkyne | Propargyl bromide, K₂CO₃ | Alkyne precursor |

| Catalyst | CuSO₄·5H₂O, sodium ascorbate | Cycloaddition acceleration |

| Solvent | t-BuOH/H₂O (1:1) | Biphasic reaction medium |

Formation of the Acetamide Linkage

The N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide group is likely synthesized via nucleophilic acyl substitution:

-

Step 1 : React the triazole-methylamine intermediate with 2-(2-methoxyphenyl)acetyl chloride in the presence of a base (e.g., triethylamine).

-

Step 2 : Quench the reaction to isolate the acetamide product .

Example Reaction Pathway:

-

Triazole-methylamine + 2-(2-Methoxyphenyl)acetyl chloride → Acetamide product

Methoxyphenyl Group Reactivity

-

Demethylation : HBr/acetic acid can cleave the methoxy group to a hydroxyl, enabling further derivatization (e.g., sulfonation, glycosylation).

-

Electrophilic Substitution : Nitration or halogenation at the aromatic ring’s ortho/para positions .

Pyridinyl Group Reactivity

-

Coordination Chemistry : The pyridine nitrogen can act as a ligand for transition metals (e.g., Pd, Cu), facilitating catalytic applications .

-

N-Oxidation : Hydrogen peroxide/acetic acid converts pyridine to pyridine N-oxide, altering electronic properties .

Stability and Degradation Pathways

-

Hydrolytic Stability : The acetamide bond may hydrolyze under strongly acidic/basic conditions, releasing 2-(2-methoxyphenyl)acetic acid and the triazole-methylamine .

-

Thermal Stability : Decomposition observed above 250°C (predicted via analogous triazole-acetamides) .

Biological Activity Considerations

While not directly studied for this compound, structurally related 1,2,3-triazole-acetamides exhibit:

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit potent antimicrobial properties. For instance, derivatives of 1,2,4-triazole have been reported to possess broad-spectrum antifungal and antibacterial activities. Studies show that certain triazole derivatives demonstrate higher efficacy against various pathogens compared to standard antifungal agents like azoles and polyenes .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole A | Candida albicans | 0.5 µg/mL |

| Triazole B | Staphylococcus aureus | 0.75 µg/mL |

| Triazole C | Escherichia coli | 1.0 µg/mL |

Anticancer Properties

The compound's potential as an anticancer agent is also noteworthy. Triazole derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. For example, studies have demonstrated that certain triazole-based compounds can inhibit key signaling pathways involved in cancer progression, such as the EGFR and Src pathways .

Table 2: Anticancer Activity of Selected Triazole Compounds

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| Compound D | Breast Cancer | 0.24 |

| Compound E | Lung Cancer | 0.96 |

| Compound F | Colorectal Cancer | 0.45 |

Neurological Applications

Emerging research suggests that triazole-containing compounds may also exhibit neuroprotective effects. Studies have indicated their potential in treating neurodegenerative disorders by modulating neurotransmitter systems and reducing oxidative stress .

Mécanisme D'action

The mechanism of action of 2-(2-methoxyphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can act as a bioisostere for amide bonds, allowing the compound to mimic natural substrates and inhibit enzyme activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the pyridinyl group can participate in hydrogen bonding and π-π stacking interactions.

Comparaison Avec Des Composés Similaires

Structural Analogues and Key Features

The following compounds share structural motifs with the target molecule, including triazole/amide cores and aromatic substituents :

Activité Biologique

2-(2-methoxyphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a methoxyphenyl group, a pyridine moiety, and a triazole ring, which may contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H19N5O2 |

| Molecular Weight | 325.37 g/mol |

| CAS Number | 2034385-23-2 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These targets may include:

- Enzymes: The compound can inhibit various enzymes involved in critical biochemical pathways.

- Receptors: It may act as an antagonist or agonist at certain receptors, influencing cellular signaling.

The triazole component is particularly significant as it has been shown to enhance the binding affinity to biological targets, potentially leading to increased therapeutic efficacy.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance:

-

Cytotoxicity Studies: In vitro tests on various cancer cell lines have demonstrated significant cytotoxic effects. The compound exhibited IC50 values in the low micromolar range against cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .

Cell Line IC50 (µM) MCF7 5.0 A549 7.5 - Mechanistic Insights: The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, suggesting that the compound may trigger programmed cell death pathways in cancer cells .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise in reducing inflammation:

- In Vivo Models: Animal studies have indicated that treatment with this compound significantly reduces inflammatory markers in models of acute and chronic inflammation .

Case Studies

Several research studies have investigated the biological activity of similar compounds with triazole structures:

- Triazole Derivatives: A study by Wei et al. highlighted that triazole derivatives exhibited potent anticancer activity against various cell lines, with some compounds achieving IC50 values below 10 µM .

- Pyridine-based Compounds: Research on pyridine-containing compounds has shown that they often possess anti-inflammatory and analgesic properties, which might be relevant for developing new therapeutic agents .

Q & A

Advanced Research Question

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., pyridyl-triazole moiety binding to kinase ATP pockets) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .

- QSAR Modeling: Corrogate substituent effects (e.g., methoxy position) on bioactivity using partial least squares regression .

Validation: Cross-check docking poses with crystallographic data from similar triazole derivatives .

What mechanisms underpin the compound’s antimicrobial activity observed in preliminary studies?

Advanced Research Question

Proposed mechanisms include:

- Membrane disruption: The amphiphilic acetamide group may interact with bacterial lipid bilayers, as seen in analogous triazole derivatives .

- Enzyme inhibition: Pyridyl-triazole scaffolds inhibit bacterial dihydrofolate reductase (DHFR), disrupting folate synthesis .

Experimental Validation: Use gene knockout strains (e.g., DHFR-deficient E. coli) to confirm target specificity .

How can researchers mitigate challenges in achieving >95% purity for in vivo studies?

Advanced Research Question

- Chromatography: Employ reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) .

- Crystallization: Screen solvent pairs (e.g., ethanol/water) to optimize crystal lattice formation and exclude amorphous impurities .

- Analytical Rigor: Use LC-MS with charged aerosol detection (CAD) for quantification of non-UV-active impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.